1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a chemical compound that features a unique structure combining a chlorinated phenyl ring with a trifluoromethyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves multiple steps. One common method includes the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. This reaction is carried out in toluene at low temperatures (0-5°C) for several hours. The resulting product is then subjected to further reactions to form the desired oxadiazole ring .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for safety and efficiency. Toluene is often used as a solvent due to its favorable properties, and the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple purification steps, including distillation under reduced pressure, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone}: This compound shares a similar chlorinated phenyl ring and trifluoromethyl group but differs in the presence of an ethanone group instead of an oxadiazole ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another related compound with a similar phenyl ring structure but different functional groups.
Uniqueness
1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C10H7ClF3N3O |
---|---|
Molecular Weight |
277.63 g/mol |
IUPAC Name |
[3-[2-chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H7ClF3N3O/c11-7-2-1-5(10(12,13)14)3-6(7)9-16-8(4-15)18-17-9/h1-3H,4,15H2 |
InChI Key |
MNFJVTFIFMFHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NOC(=N2)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.